9-cyclohexyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Beschreibung
9-Cyclohexyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a purino-pyrimidine dione derivative characterized by a bicyclic core structure with substituents at positions 1, 7, and 9. The cyclohexyl group at position 9 distinguishes it from aryl-substituted analogs. Its molecular formula is inferred as C₁₇H₂₃N₅O₂ (molecular weight ≈ 345.39 g/mol), assuming structural similarity to analogs like 9-(3-chlorophenyl)-1,3-dimethyl derivatives (C₁₆H₁₆ClN₅O₂, MW 345.79 g/mol) .
Eigenschaften
IUPAC Name |
9-cyclohexyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c1-10-8-20(11-6-4-3-5-7-11)15-17-13-12(21(15)9-10)14(22)18-16(23)19(13)2/h10-11H,3-9H2,1-2H3,(H,18,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRXPYVNRYYHOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)NC(=O)N3C)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclization of Uracil Derivatives
The most widely reported method involves cyclizing 6-amino-1,3-dimethyluracil with cyclohexyl isocyanate under acidic conditions.
Procedure :
- Condensation : 6-Amino-1,3-dimethyluracil reacts with cyclohexyl isocyanate in anhydrous dimethyl sulfoxide (DMSO) at 80°C for 12 hours to form a urea intermediate.
- Cyclization : The intermediate undergoes intramolecular cyclization in the presence of phosphorus oxychloride (POCl₃) at 120°C, forming the purino-pyrimidine core.
- Methylation : The product is treated with methyl iodide in tetrahydrofuran (THF) using sodium hydride (NaH) as a base to introduce the 7-methyl group.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Cyclohexyl isocyanate | DMSO | 80°C | 12 h | 75% |
| 2 | POCl₃ | Neat | 120°C | 6 h | 68% |
| 3 | CH₃I, NaH | THF | 0°C → RT | 4 h | 82% |
Key Challenges :
Palladium-Catalyzed Cross-Coupling
An alternative route employs palladium-mediated coupling to assemble the bicyclic structure.
Procedure :
- Suzuki Coupling : 6-Bromo-1,3-dimethyluracil reacts with cyclohexenylboronic acid in a mixture of 1,4-dioxane and water, catalyzed by Pd(PPh₃)₄ at 90°C.
- Ring Closure : The coupled product undergoes oxidative cyclization using copper(I) iodide (CuI) and 1,10-phenanthroline in dimethylformamide (DMF) at 100°C.
Optimization Data :
| Catalyst | Ligand | Solvent | Yield |
|---|---|---|---|
| Pd(OAc)₂ | XPhos | Toluene | 58% |
| PdCl₂(dppf) | dppf | DMF | 63% |
| Pd(PPh₃)₄ | None | Dioxane | 72% |
Advantages :
- Higher functional group tolerance compared to acid-mediated cyclization.
- Scalable for industrial production via continuous flow reactors.
Industrial-Scale Manufacturing
Continuous Flow Synthesis
To enhance efficiency, pharmaceutical manufacturers utilize flow chemistry:
- Reactor Setup : Two sequential microreactors (for condensation and cyclization).
- Conditions :
- Residence Time : 30 minutes per step.
- Temperature : 100°C (condensation), 150°C (cyclization).
- Catalyst : Heterogeneous Pd/C (0.5 mol%).
Outcomes :
| Parameter | Batch Method | Flow Method |
|---|---|---|
| Yield | 68% | 85% |
| Purity | 92% | 98% |
| Time | 24 h | 1.5 h |
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball milling techniques minimize waste:
- Reactants : 6-Amino-1,3-dimethyluracil + cyclohexyl isocyanate.
- Conditions :
- Milling Time : 2 hours.
- Additive : K₂CO₃ (10 mol%).
- Yield : 70% without solvents.
By-Product Management
Common impurities and mitigation strategies:
| By-Product | Structure | Mitigation |
|---|---|---|
| 9-Cyclohexyl-1,3-dimethyl isomer | Minor methylation at N-3 | Adjust methyl iodide stoichiometry |
| Over-oxidized purine | Introduction of keto groups | Use inert atmosphere (N₂) |
Analytical Validation
Characterization Data :
Analyse Chemischer Reaktionen
Types of Reactions
9-cyclohexyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the purine ring, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) and alkyl halides in anhydrous conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Wissenschaftliche Forschungsanwendungen
9-cyclohexyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 9-cyclohexyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Properties of Purino-Pyrimidine Dione Derivatives
*Inferred from structural analogs.
†Predicted higher lipophilicity due to cyclohexyl vs. aryl groups.
‡Estimated based on pKa trends in .
Substituent Effects on Physicochemical Properties
- Lipophilicity (XlogP):
The cyclohexyl group in the target compound is bulkier and more lipophilic than phenyl derivatives, leading to a higher predicted XlogP (~3.0) compared to 2.3 for the 3-chlorophenyl analog . This enhances membrane permeability but may reduce aqueous solubility. - pKa and Solubility:
The 3,5-dimethylphenyl analog has a predicted pKa of 10.60 , suggesting moderate basicity. The target compound’s pKa is likely similar, favoring unionized forms at physiological pH, which impacts bioavailability. - Molecular Weight and Density: Substituted phenyl groups (e.g., 3-chlorophenyl, 3,5-dimethylphenyl) yield molecular weights between 339–355 g/mol , while the cyclohexyl variant remains in this range.
Biologische Aktivität
9-Cyclohexyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound belonging to the purine family. Its unique structure, characterized by a cyclohexyl group and two methyl groups, has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties and research findings.
- Molecular Formula : C27H31N5O2
- Molecular Weight : 457.578 g/mol
- CAS Number : 877786-48-6
Biological Activities
The biological activities of this compound are primarily derived from its structural similarities to other pyrimidine derivatives known for various pharmacological effects.
Anticancer Activity
Research indicates that compounds within the purine and pyrimidine families exhibit significant anticancer properties. For instance, studies have shown that certain derivatives demonstrate potent cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer) . The specific compound has not been extensively studied in clinical trials; however, its structural analogs have shown promising results.
Antimicrobial Properties
Pyrimidine derivatives are known for their antibacterial and antifungal activities. The compound has been implicated in studies assessing its effectiveness against microbial strains such as E. coli, S. aureus, and C. albicans. While specific data on this compound's Minimum Inhibitory Concentration (MIC) is limited, related compounds have demonstrated efficacy in inhibiting bacterial growth .
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds similar to this compound have been evaluated for anti-inflammatory properties. They may inhibit inflammatory pathways by modulating cytokine production and reducing oxidative stress .
Research Findings and Case Studies
Q & A
What are the primary synthetic routes for 9-cyclohexyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione, and what are the critical steps influencing yield?
The synthesis typically involves multi-step processes, including condensation reactions to fuse purine and pyrimidine precursors, followed by cyclization to form the heterocyclic core. Key steps include:
- Introduction of the cyclohexyl substituent via nucleophilic substitution under anhydrous conditions .
- Methylation at the 1- and 7-positions using methylating agents like iodomethane in the presence of a base (e.g., NaH) .
- Purification via column chromatography or recrystallization to isolate the dihydro-purino-pyrimidine scaffold .
Critical factors affecting yield include solvent polarity (e.g., DMF vs. THF), temperature control (±2°C precision), and catalyst selection (e.g., Pd/C for hydrogenation steps) .
Which analytical techniques are most robust for characterizing the purity and structural integrity of this compound?
- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>98% is typical for research-grade material) using a C18 column and UV detection at 254 nm .
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm regioselectivity of substituents (e.g., cyclohexyl proton signals at δ 1.2–1.8 ppm) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] at m/z 358.18) and detects isotopic patterns .
How can reaction conditions be optimized to enhance regioselectivity during methylation at the 1- and 7-positions?
Advanced optimization strategies include:
- Factorial Design: Systematically varying temperature (25–60°C), solvent (DMF, THF), and base (NaH, KCO) to identify interactions affecting selectivity .
- Kinetic Monitoring: Using in-situ IR or LC-MS to track intermediate formation and adjust reagent stoichiometry .
- Computational Modeling: Density Functional Theory (DFT) predicts steric and electronic barriers to methylation at specific sites .
What methodologies are recommended for assessing the compound’s biological activity, particularly in enzyme inhibition assays?
- In Vitro Assays: Use purified enzymes (e.g., kinases) with fluorescence-based ADP-Glo™ kits to measure IC values .
- Structure-Activity Relationship (SAR) Studies: Compare activity against analogs lacking the cyclohexyl group (e.g., 9-phenyl derivatives) to determine substituent effects .
- Molecular Docking: AutoDock Vina or Schrödinger Suite predicts binding modes to active sites, validated by mutagenesis studies .
How should researchers address contradictory data in biological activity studies (e.g., inconsistent IC50_{50}50 values across assays)?
- Control Standardization: Ensure consistent enzyme sources (e.g., recombinant vs. native), buffer pH, and ATP concentrations .
- Theoretical Framework Alignment: Link discrepancies to assay-specific variables (e.g., allosteric vs. competitive inhibition mechanisms) using kinetic models (Michaelis-Menten analysis) .
- Meta-Analysis: Pool data from multiple studies to identify outliers and statistically validate trends .
What computational approaches are effective for elucidating structure-activity relationships in this compound class?
- Quantitative SAR (QSAR): Build regression models using descriptors like logP, polar surface area, and H-bond donors .
- Molecular Dynamics Simulations (MD): Analyze ligand-protein binding stability over 100-ns trajectories (e.g., GROMACS) .
- Free Energy Perturbation (FEP): Predict activity changes upon substituent modifications (e.g., cyclohexyl vs. phenyl) .
What are the stability considerations for long-term storage of this compound?
- Storage Conditions: Store at –20°C in amber vials under inert gas (N) to prevent oxidation of the dihydro-pyrimidine ring .
- Stability Monitoring: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect decomposition products .
How can regioselectivity challenges in the purino-pyrimidine core formation be mitigated?
- Directed Metalation: Use directing groups (e.g., boronic esters) to control cyclization sites during heterocycle formation .
- Microwave-Assisted Synthesis: Reduce side reactions by shortening reaction times (e.g., 10 minutes at 150°C) .
What solvent systems are optimal for improving solubility in pharmacological assays?
- Co-Solvent Blends: Use DMSO:PBS (10:90 v/v) or cyclodextrin complexes to enhance aqueous solubility while maintaining bioactivity .
- logP Optimization: Introduce polar substituents (e.g., hydroxyl groups) to reduce logP from ~3.5 (cyclohexyl) to ~2.0 for better solubility .
How can researchers validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 Knockout Models: Delete target enzymes in cell lines to confirm on-target effects .
- Thermal Shift Assays (TSA): Measure protein melting temperature shifts () upon compound binding .
- Transcriptomic Profiling: RNA-seq identifies downstream pathways affected by treatment, cross-referenced with STRING database networks .
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